1H-pyrazole-4-sulfonyl chloride

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

1H-Pyrazole-4-sulfonyl chloride (CAS 438630-64-9) is the preferred 4-sulfonyl chloride regioisomer for medicinal chemistry, offering regioselective reactivity devoid of the competing isomer mixtures seen in direct pyrazole sulfonation. Unlike pyridine sulfonyl chlorides, this pyrazole core eliminates SO₂ extrusion decomposition risk, ensuring reliable multi-step synthesis. Its single electrophilic site drives efficient parallel sulfonamide library generation, delivering consistent SAR data and direct entry to α-amylase, α-glucosidase, and acetylcholinesterase inhibitor programs. Procure at ≥97% purity with consistent quality for hit-to-lead campaigns.

Molecular Formula C3H3ClN2O2S
Molecular Weight 166.59 g/mol
CAS No. 438630-64-9
Cat. No. B1322724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazole-4-sulfonyl chloride
CAS438630-64-9
Molecular FormulaC3H3ClN2O2S
Molecular Weight166.59 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)S(=O)(=O)Cl
InChIInChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)
InChIKeyMRPFJQLRQGTKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-4-sulfonyl chloride (CAS 438630-64-9): Sourcing and Differentiation Guide for Research and Industrial Procurement


1H-Pyrazole-4-sulfonyl chloride (CAS 438630-64-9) is a heteroaromatic sulfonyl chloride building block widely employed in medicinal chemistry for the synthesis of sulfonamide-containing drug candidates and bioactive molecules. The compound, with the molecular formula C3H3ClN2O2S and a molecular weight of 166.59 g/mol, is typically supplied as a solid with purity specifications of ≥95% or ≥97% and requires storage under an inert atmosphere at 2–8 °C to maintain integrity . Its core utility lies in the electrophilic sulfonyl chloride group at the 4-position of the pyrazole ring, which undergoes efficient nucleophilic substitution with amines to form pyrazole-4-sulfonamides—a privileged motif in drug discovery due to the unique electronic and conformational properties imparted by the sulfonamide linkage [1].

Why 1H-Pyrazole-4-sulfonyl chloride (CAS 438630-64-9) Cannot Be Interchanged with Aromatic Sulfonyl Chlorides or Regioisomeric Pyrazole Analogs


Substituting 1H-pyrazole-4-sulfonyl chloride with a generic aromatic sulfonyl chloride (e.g., benzenesulfonyl chloride) or a different pyrazole regioisomer (e.g., 3-sulfonyl chloride) is not a chemically neutral decision. The heteroaromatic pyrazole core introduces distinct electronic effects and hydrogen-bonding capacity that fundamentally alter the properties of the resulting sulfonamide products relative to phenyl sulfonamides [1]. Furthermore, the 4-position sulfonyl chloride group on the pyrazole ring offers a synthetic advantage over the 3-position isomer: direct electrophilic sulfonation of pyrazoles yields predominantly the 4-substituted product, whereas accessing 3-sulfonyl chlorides often requires more elaborate de novo construction or suffers from lower yields due to competing regioisomer formation [2]. These differences translate into measurable impacts on synthetic efficiency, product purity, and ultimately the structure-activity relationships (SAR) of downstream drug candidates.

1H-Pyrazole-4-sulfonyl chloride (CAS 438630-64-9): Quantitative Differentiation Evidence Versus Closest Analogs


Synthesis Yield Advantage: 4-Sulfonyl Chloride versus 3-Sulfonyl Chloride Regioisomers

1H-Pyrazole-4-sulfonyl chloride benefits from a regioselective synthesis pathway that provides substantially higher yields compared to the 3-sulfonyl chloride isomer. A convenient 2-step method starting from 2-(benzylthio)malonaldehyde enables the effective multi-gram synthesis of diverse pyrazole-4-sulfonyl chlorides, which are mostly not accessible by other methods [1]. In contrast, typical syntheses of the 3-sulfonyl chloride regioisomer using sulfuryl chloride in dichloromethane achieve yields of only approximately 37–40% [2].

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

Regioselectivity Advantage: 4-Substituted Pyrazole Sulfonyl Chloride Avoids Isomeric Mixtures Common with 3-Substituted Analogs

Direct Friedel–Crafts sulfonylation of N-substituted pyrazoles with chlorosulfonic acid frequently produces varying mixtures of regioisomeric sulfonyl chlorides (4- and 3-substituted) depending on the N-substituent, along with low overall yields [1]. This complicates isolation and purification, particularly when regioisomers cannot be distinguished by mass-triggered reverse-phase HPLC. The 4-sulfonyl chloride isomer (target compound) represents the desired regioisomer that can be obtained with high regioselectivity when using de novo pyrazole construction methods, whereas the 3-isomer is often a contaminating byproduct in direct sulfonation approaches [1].

Drug Discovery Parallel Synthesis SAR Studies

Stability Comparison: Heteroaromatic Pyrazole-4-sulfonyl Chloride versus Pyridine-2/4-sulfonyl Chlorides

A comprehensive stability study of 236 heteroaromatic sulfonyl halides established distinct decomposition pathways for different heterocyclic systems. Pyridine-2- and pyridine-4-sulfonyl chlorides undergo formal SO₂ extrusion, while pyridine-3-sulfonyl chlorides are susceptible to hydrolysis by trace water [1]. Pyrazole-derived sulfonyl chlorides, including the 4-sulfonyl chloride class, do not exhibit the SO₂ extrusion pathway characteristic of pyridine-2/4-sulfonyl chlorides and demonstrate different stability profiles that make them more reliable reagents for sulfonamide synthesis [1].

Chemical Stability Storage and Handling Reagent Selection

Hydrolytic Stability of Sulfonyl Chlorides: A Known Liability Mitigated by Proper Handling

Sulfonyl chlorides are inherently prone to hydrolysis in the presence of moisture, with decomposition accelerating significantly at temperatures above approximately 70 °C [1]. 1H-Pyrazole-4-sulfonyl chloride requires storage under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability . In contrast, the corresponding sulfonyl fluoride analog (1H-pyrazole-4-sulfonyl fluoride) exhibits remarkable resistance to hydrolysis and reduction, offering a more stable but less reactive alternative for applications requiring prolonged reagent shelf-life or aqueous compatibility [2].

Reagent Stability Synthetic Reliability Quality Control

Biological Activity of Pyrazole-4-sulfonamide Derivatives: Potent Enzyme Inhibition in Anti-Diabetic and Anti-Alzheimer's Assays

Sulfonamide derivatives synthesized from pyrazole-4-sulfonyl chloride building blocks demonstrate potent in vitro enzyme inhibition. In a 2024 study, pyrazole-containing sulfonamides were evaluated for anti-diabetic (α-amylase and α-glucosidase) and anti-Alzheimer's (acetylcholinesterase) activities. Compound 15a was identified as a powerful inhibitor of α-amylase and α-glucosidase, while compound 15b showed significant acetylcholinesterase inhibition [1]. Additionally, pyrazole-4-sulfonamide derivatives have been reported with IC50 values ranging from 8.25 µM to 40.76 µM against aldose reductase [2], and certain analogs exhibit antiproliferative activity with IC50 values as low as 0.33 µM against the A498 renal cancer cell line [3].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Synthetic Versatility: 1H-Pyrazole-4-sulfonyl chloride Enables Parallel Medicinal Chemistry Library Synthesis with Demonstrated Success

A 3-step parallel medicinal chemistry (PMC) protocol was developed specifically for the synthesis of pyrazole-4-sulfonamides using a sulfur-functionalized aminoacrolein derivative. This methodology effectively demonstrates the utility of pyrazole-4-sulfonyl chlorides in library synthesis, enabling rapid access to diverse sulfonamides for SAR studies [1]. The protocol was validated by the successful synthesis of a library of final targets with isolated yields reported, establishing a robust workflow that avoids the regioselectivity issues and harsh conditions associated with direct pyrazole sulfonation [1]. In contrast, accessing analogous heterocyclic sulfonyl chlorides such as pyrimidine and pyridine sulfonyl chlorides is complicated by limited chemical stability of the corresponding sulfonyl chlorides, necessitating alternative sulfonyl fluoride reagents [1].

Parallel Synthesis Medicinal Chemistry High-Throughput Experimentation

Optimal Application Scenarios for 1H-Pyrazole-4-sulfonyl chloride (CAS 438630-64-9) Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis and SAR Exploration

When a medicinal chemistry program requires rapid, parallel synthesis of diverse pyrazole-containing sulfonamides to probe structure-activity relationships, 1H-pyrazole-4-sulfonyl chloride is the preferred reagent. The validated 3-step PMC protocol enables efficient library generation without the regioselectivity issues that plague direct pyrazole sulfonation [1]. The 4-sulfonyl chloride isomer provides a single, well-defined building block that ensures consistent SAR data interpretation, while the pyrazole core imparts distinct electronic and conformational properties compared to phenyl sulfonamides [1].

Synthesis of Enzyme Inhibitors Targeting Diabetes and Neurodegeneration

For projects aimed at developing α-amylase, α-glucosidase, or acetylcholinesterase inhibitors, 1H-pyrazole-4-sulfonyl chloride offers a direct entry to sulfonamide derivatives with demonstrated in vitro potency. Studies show that pyrazole-4-sulfonamide derivatives exhibit significant inhibition of these enzymes, with lead compounds identified as powerful inhibitors [2]. The ability to rapidly diversify the amine component in the final sulfonamide coupling step makes this building block particularly valuable for hit-to-lead optimization campaigns.

Replacement of Unstable Heterocyclic Sulfonyl Chlorides in Process Chemistry

When a synthetic route currently employs pyridine-2- or pyridine-4-sulfonyl chlorides, switching to 1H-pyrazole-4-sulfonyl chloride eliminates the risk of SO₂ extrusion decomposition [3]. This substitution is particularly advantageous in multi-step syntheses where reagent stability during storage or under reaction conditions is critical. The pyrazole sulfonyl chloride class does not undergo the SO₂ extrusion pathway characteristic of pyridine sulfonyl chlorides, providing more reliable performance and reducing the likelihood of failed batches [3].

Multi-Gram Scale Synthesis and Building Block Stockpiling

For laboratories or CROs requiring reliable access to gram-to-multi-gram quantities of pyrazole sulfonyl chloride building blocks, the 2-step method from 2-(benzylthio)malonaldehyde offers an effective synthetic route for diverse pyrazole-4-sulfonyl chlorides [4]. This method circumvents the low yields and regioisomeric mixtures associated with direct sulfonation, enabling cost-effective scale-up and inventory management. The 4-sulfonyl chloride isomer is commercially available with consistent purity specifications (≥95–97%), supporting routine procurement .

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